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molecular formula C11H12N2O2 B8518112 methyl 7-ethyl-1H-indazole-5-carboxylate

methyl 7-ethyl-1H-indazole-5-carboxylate

Cat. No. B8518112
M. Wt: 204.22 g/mol
InChI Key: OXXBCKYZOBMCAI-UHFFFAOYSA-N
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Patent
US08318762B2

Procedure details

To a solution of 7-ethyl-1H-indazole-5-carboxylic acid (500 mg, 2.63 mmol) in MeOH (15 mL) was added conc. H2SO4 (0.25 mL). The mixture was heated at reflux overnight. The solvent was removed under reduced pressure to afford a tan solid that was purified by flash chromatography (40 g column) using 15-30% EtOAc/heptane to afford methyl 7-ethyl-1H-indazole-5-carboxylate (252 mg, 47%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([C:12]([OH:14])=[O:13])[CH:6]=[C:7]2[C:11]=1[NH:10][N:9]=[CH:8]2)[CH3:2].OS(O)(=O)=O.[CH3:20]O>>[CH2:1]([C:3]1[CH:4]=[C:5]([C:12]([O:14][CH3:20])=[O:13])[CH:6]=[C:7]2[C:11]=1[NH:10][N:9]=[CH:8]2)[CH3:2]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)C=1C=C(C=C2C=NNC12)C(=O)O
Name
Quantity
0.25 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a tan solid
CUSTOM
Type
CUSTOM
Details
that was purified by flash chromatography (40 g column)

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C=C2C=NNC12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 252 mg
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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